molecular formula C18H13NO6S B2691492 2-((1-(3-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 428450-58-2

2-((1-(3-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B2691492
CAS No.: 428450-58-2
M. Wt: 371.36
InChI Key: PZAJMRBLHUIYFJ-UHFFFAOYSA-N
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Description

2-((1-(3-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a carboxyphenyl group, a dioxopyrrolidinyl moiety, and a thiobenzoic acid component. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final compound. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . This method allows for the efficient formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production of by-products. The choice of solvents, catalysts, and reaction conditions is optimized to achieve the most efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, which add hydrogen to the molecule.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and various oxidizing or reducing agents. The conditions for these reactions are carefully controlled to ensure the desired transformation while minimizing side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines.

Scientific Research Applications

2-((1-(3-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism by which 2-((1-(3-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of benzoic acid and dioxopyrrolidinyl moieties, such as:

  • 3-Carboxyphenylboronic acid
  • 4-Formylphenylboronic acid
  • Phenylboronic acid derivatives

Uniqueness

What sets 2-((1-(3-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions and interact with a wider variety of biological targets. This versatility makes it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

2-[1-(3-carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO6S/c20-15-9-14(26-13-7-2-1-6-12(13)18(24)25)16(21)19(15)11-5-3-4-10(8-11)17(22)23/h1-8,14H,9H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAJMRBLHUIYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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